molecular formula C6H11N3S2 B12555770 3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- CAS No. 188643-07-4

3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)-

Cat. No.: B12555770
CAS No.: 188643-07-4
M. Wt: 189.3 g/mol
InChI Key: QSAGVEUABFQLIH-UHFFFAOYSA-N
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Description

3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- is a chemical compound with the molecular formula C6H11N3S2 . It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- involves several steps. One common method includes the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form the thiazolidine ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- undergoes various chemical reactions, including:

Scientific Research Applications

3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- can be compared with other thiazolidine derivatives, such as:

The uniqueness of 3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

188643-07-4

Molecular Formula

C6H11N3S2

Molecular Weight

189.3 g/mol

IUPAC Name

N-methyl-2-methylimino-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C6H11N3S2/c1-7-5(10)9-3-4-11-6(9)8-2/h3-4H2,1-2H3,(H,7,10)

InChI Key

QSAGVEUABFQLIH-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1CCSC1=NC

Origin of Product

United States

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